molecular formula C8H2ClF8N B3225206 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine CAS No. 1246466-64-7

2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine

Cat. No.: B3225206
CAS No.: 1246466-64-7
M. Wt: 299.55 g/mol
InChI Key: UXGFJUAIEIKBQW-UHFFFAOYSA-N
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Description

2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine (CAS 1246466-64-7) is a fluorinated pyridine derivative characterized by three distinct substituents:

  • A pentafluoroethyl group (-C₂F₅) at the 2-position,
  • A trifluoromethyl group (-CF₃) at the 3-position,
  • A chlorine atom (-Cl) at the 6-position.

This compound’s structure confers unique electronic and steric properties due to the electron-withdrawing effects of fluorine and chlorine atoms. Fluorinated pyridines are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their enhanced stability and reactivity .

Properties

IUPAC Name

6-chloro-2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF8N/c9-4-2-1-3(7(12,13)14)5(18-4)6(10,11)8(15,16)17/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGFJUAIEIKBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF8N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162266
Record name 6-Chloro-2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246466-64-7
Record name 6-Chloro-2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246466-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of chloropyridine derivatives using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to

Biological Activity

2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine is a fluorinated pyridine derivative that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. This compound is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups, which can significantly influence its physicochemical properties and biological interactions.

Chemical Structure and Properties

The molecular structure of 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine can be represented as follows:

C8H2ClF8N\text{C}_8\text{H}_2\text{ClF}_8\text{N}

This compound exhibits a pyridine ring with multiple fluorine substitutions, enhancing its lipophilicity and potentially affecting its biological activity.

PropertyValue
Molecular Weight290.54 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. In particular, studies have shown that 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine demonstrates significant inhibitory effects against a range of bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : Effective at concentrations around 100 µg/mL.

Case Study: Antifungal Properties

A case study conducted by researchers explored the antifungal potential of this compound against common fungal pathogens such as Candida albicans and Aspergillus niger. The results showed:

  • Minimum Inhibitory Concentration (MIC) for Candida albicans: 75 µg/mL
  • **MIC for Aspergillus niger: 100 µg/mL

These findings suggest that the compound could serve as a promising candidate for antifungal drug development.

Synthetic Routes

The synthesis of 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine typically involves several steps, including:

  • Formation of the Pyridine Ring : Utilizing precursors such as chlorinated pyridine derivatives.
  • Fluorination : Employing methods such as direct fluorination or nucleophilic substitution to introduce trifluoromethyl and pentafluoroethyl groups.

Table 2: Synthetic Methods Overview

MethodDescriptionYield (%)
Direct FluorinationUsing F2 gas under controlled conditions30–50%
Nucleophilic SubstitutionReaction with organofluorine reagents40–60%

Research Applications

The unique properties of 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine make it suitable for various applications:

  • Pharmaceutical Development : Investigated as a lead compound for new antimicrobial agents.
  • Material Science : Explored for use in developing advanced materials with enhanced stability and reactivity.

Scientific Research Applications

Agrochemical Applications

Pesticide Development:
The compound has been identified as an effective ingredient in pesticide formulations. It is particularly noted for its efficacy against a range of pests, including nematodes and insects. The active compound combinations containing 2-pentafluoroethyl-3-trifluoromethyl-6-chloropyridine have shown promise in controlling agricultural pests, enhancing crop yields, and improving plant health against biotic and abiotic stress factors .

Case Study:
A patent describes the use of this compound in formulations for pest control in various crops such as cereals, fruits, and vegetables. The formulations not only target sensitive pest species but also those that have developed resistance to conventional pesticides . The effectiveness against nematodes like Meloidogyne spp. highlights its significance in sustainable agriculture practices.

Pharmaceutical Applications

Drug Design:
Fluorinated compounds are prevalent in drug design due to their unique properties that enhance biological activity. 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine's trifluoromethyl groups contribute to increased lipophilicity and metabolic stability, making it a candidate for bioactive small molecules .

Case Study:
Research indicates that the incorporation of fluorine atoms into drug candidates often leads to improved pharmacokinetic profiles. For instance, fluorinated compounds can exhibit increased half-lives and reduced susceptibility to enzymatic degradation . This characteristic is critical for developing long-lasting therapeutic agents.

Material Science

Polymer Chemistry:
The compound's unique fluorinated structure makes it suitable for applications in materials science, particularly in the development of high-performance polymers. Fluorinated polymers are known for their chemical resistance and thermal stability, making them valuable in various industrial applications .

Case Study:
Fluorinated materials derived from similar compounds have been utilized in creating coatings that resist corrosion and wear, highlighting the potential of 2-pentafluoroethyl-3-trifluoromethyl-6-chloropyridine in advanced material formulations .

Synthesis and Chemical Reactions

Fluorination Reactions:
The synthesis of 2-pentafluoroethyl-3-trifluoromethyl-6-chloropyridine can be achieved through various chemical reactions involving fluorination techniques. These methods are crucial for producing high-purity fluorinated compounds that meet industrial standards .

Table 1: Synthesis Methods Overview

MethodDescriptionReference
Electrophilic FluorinationUtilizes electrophilic reagents to introduce fluorine into aromatic systems
Transition-Metal CatalysisEmploys metal catalysts to facilitate the introduction of trifluoromethyl groups
Nucleophilic SubstitutionInvolves replacing halogen atoms with fluorinated moieties

Comparison with Similar Compounds

Key Compounds for Comparison

The primary compound is compared below with 5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile (CAS 1246466-53-4), another fluorinated pyridine derivative.

Property 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine 5,6-Bis(pentafluoroethyl)pyridine-3-carbonitrile
CAS Number 1246466-64-7 1246466-53-4
Molecular Formula C₈ClF₈N C₁₀F₁₀N₂
Molecular Weight (g/mol) 297.46 338.02
Substituents -C₂F₅ (2), -CF₃ (3), -Cl (6) -C₂F₅ (5 and 6), -CN (3)
Key Functional Groups Chlorine (leaving group), trifluoromethyl (electron-withdrawing) Carbonitrile (electron-withdrawing), bis-pentafluoroethyl (steric bulk)

Structural and Functional Analysis

In contrast, the carbonitrile group (-CN) in 5,6-Bis(pentafluoroethyl)pyridine-3-carbonitrile introduces strong electron-withdrawing effects, which may stabilize the ring system and influence its utility in medicinal chemistry or coordination chemistry.

Applications :

  • 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine : Likely used as a precursor for fluorinated pesticides or pharmaceuticals due to its reactive chlorine atom .
  • 5,6-Bis(pentafluoroethyl)pyridine-3-carbonitrile : Its carbonitrile group and high fluorine content may render it suitable for applications in electronic materials or as a ligand in catalysis.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine, and what factors influence reaction yields?

  • Methodological Answer : The synthesis of fluorinated pyridines typically involves halogenation, fluorination, and cross-coupling reactions. For example, analogous compounds like 6-chloro-2-iodo-3-(trifluoromethyl)pyridine are synthesized via nucleophilic substitution using fluorinating agents (e.g., KF in DMSO) and monitored via TLC . Key factors affecting yields include:
  • Solvent choice : Polar aprotic solvents (e.g., THF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Triethylamine (Et₃N) is often used to neutralize HCl byproducts in halogenation steps .
  • Reaction time : Extended durations (e.g., 3 days) may be required for complete substitution in sterically hindered pyridine derivatives .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Critical for verifying substituent positions and fluorine integration patterns. ¹⁹F NMR is particularly useful for distinguishing trifluoromethyl and pentafluoroethyl groups .
  • X-ray crystallography : Provides definitive structural confirmation, especially for regiochemical ambiguities. Crystallization conditions (e.g., solvent choice, cooling rates) must be optimized to obtain high-quality crystals .
  • HPLC : Used with UV detection (λ = 254 nm) to assess purity. Reverse-phase columns (C18) with acetonitrile/water gradients are recommended .

Q. What are the recommended storage conditions to ensure the compound's stability during long-term research?

  • Methodological Answer : Fluorinated pyridines are hygroscopic and prone to hydrolysis. Storage guidelines include:
  • Temperature : Store at room temperature (RT) in sealed, argon-purged vials to prevent moisture ingress .
  • Solvent preparation : Prepare stock solutions in anhydrous DMSO or THF, and aliquot to avoid freeze-thaw degradation .
  • Light sensitivity : Amber glassware is recommended to mitigate photolytic decomposition of chloro and fluoro substituents .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of the compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents:
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., para to the chloro group) prone to nucleophilic attack .
  • Activation energy barriers : Compare energy profiles for substitution at different positions to predict regioselectivity .
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is essential to confirm computational predictions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for fluorinated pyridine derivatives?

  • Methodological Answer :
  • Multi-technique corroboration : Combine ¹H/¹³C/¹⁹F NMR with X-ray data to resolve ambiguities. For example, X-ray can clarify bond angles distorted by fluorine’s electronegativity, which may cause NMR signal splitting anomalies .
  • Dynamic NMR studies : Variable-temperature NMR can detect conformational changes affecting spectral assignments .
  • Crystallographic refinement : Use high-resolution X-ray data (R-factor < 0.05) to validate atomic positions against NMR-derived structures .

Q. How does the steric and electronic effects of the pentafluoroethyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric effects : The bulky pentafluoroethyl group directs coupling reactions to less hindered positions (e.g., meta to itself) via steric shielding. This is observed in Suzuki-Miyaura reactions where Pd catalysts preferentially bind to accessible sites .
  • Electronic effects : The strong electron-withdrawing nature of the pentafluoroethyl group activates adjacent positions for electrophilic substitution, as shown in nitration studies of analogous compounds .
  • Experimental optimization : Screen ligands (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to balance steric and electronic demands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine
Reactant of Route 2
2-Pentafluoroethyl-3-trifluoromethyl-6-chloropyridine

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